

Ac-PAL-AMC: A Technical Guide to its Application in Immunoproteasome Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-PAL-AMC

Cat. No.: B10795566

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Ac-PAL-AMC** (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate primarily utilized in biochemical assays to measure the activity of the β 1i (also known as LMP2) subunit of the 20S immunoproteasome. Its selectivity for the immunoproteasome over the constitutive proteasome makes it an invaluable tool in immunology, oncology, and neurobiology research, particularly in studies involving antigen presentation, inflammation, and the efficacy of proteasome inhibitors.

This guide provides a comprehensive overview of **Ac-PAL-AMC**, including its biochemical properties, detailed experimental protocols, and the relevant biological pathways, to facilitate its effective use in a research setting.

Core Properties and Specifications

Ac-PAL-AMC is a synthetic peptide composed of Proline, Alanine, and Leucine residues, with an N-terminal acetyl group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between Leucine and AMC by the β 1i subunit, the free AMC is released, which then fluoresces brightly upon excitation. The rate of fluorescence increase is directly proportional to the enzymatic activity of the β 1i subunit.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Ac-PAL-AMC**.

Chemical and Physical Properties	
Full Chemical Name	1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide[1]
Synonyms	Acetyl-Pro-Ala-Leu-AMC, Ac-Pro-Ala-Leu-AMC[1]
Molecular Formula	C ₂₆ H ₃₄ N ₄ O ₆ [1]
Molecular Weight	498.6 g/mol [1]
Purity	Typically ≥95% by HPLC
Appearance	Solid
Solubility	Soluble in DMSO
Fluorometric Properties	
Fluorophore	7-amino-4-methylcoumarin (AMC)
Excitation Wavelength (max)	345-360 nm
Emission Wavelength (max)	445-460 nm

Kinetic Parameters and Working Concentrations	
Target Enzyme	β 1i (LMP2) subunit of the 20S Immunoproteasome
Michaelis-Menten Constants (Km, kcat)	Specific Km and kcat values for Ac-PAL-AMC with purified β 1i are not consistently reported in the readily available literature. Enzyme kinetics are often characterized by determining the initial rate of reaction at various substrate concentrations.
Recommended Working Concentration	20-200 μ M
Storage and Stability	
Solid Form	Store at -20°C. Stable for at least one year.
In Solvent (e.g., DMSO)	Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for Measuring β 1i Activity in Cell Lysates

This protocol provides a step-by-step guide for measuring the β 1i immunoproteasome subunit activity in cell lysates using **Ac-PAL-AMC**.

1. Materials and Reagents:

- Cells of interest: Cultured cells known to express the immunoproteasome (e.g., IFN- γ stimulated cells, immune cells).
- Cell Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT. A protease inhibitor cocktail (proteasome inhibitor-free) should be added fresh.

- **Ac-PAL-AMC Stock Solution:** Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
- **Assay Buffer:** 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT. For purified 20S proteasome, activation with 0.035% SDS in the assay buffer may be required.
- **Proteasome Inhibitor (Optional Control):** A specific immunoproteasome inhibitor (e.g., ONX-0914) or a general proteasome inhibitor (e.g., MG132) for negative controls.
- 96-well black, clear-bottom microplates.
- Fluorometric microplate reader.

2. Cell Lysis:

- Harvest cells and wash once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a typical starting point is 100 µL per 1-5 million cells.
- Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant (cell lysate) and transfer it to a pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

3. Enzyme Assay:

- In a 96-well black, clear-bottom microplate, add the following to each well:
 - Sample wells: X µL of cell lysate (typically 10-50 µg of total protein) and Assay Buffer to a final volume of 50 µL.

- Negative control wells (optional): X μL of cell lysate pre-incubated with a proteasome inhibitor for 15-30 minutes at 37°C, and Assay Buffer to a final volume of 50 μL .
- Blank wells: 50 μL of Assay Buffer without cell lysate.
- Prepare the **Ac-PAL-AMC** working solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 μM in a 100 μL reaction, prepare a 2X working solution of 100 μM).
- Pre-warm the microplate and the **Ac-PAL-AMC** working solution to 37°C.
- To initiate the reaction, add 50 μL of the 2X **Ac-PAL-AMC** working solution to each well, bringing the total reaction volume to 100 μL .
- Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
- Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

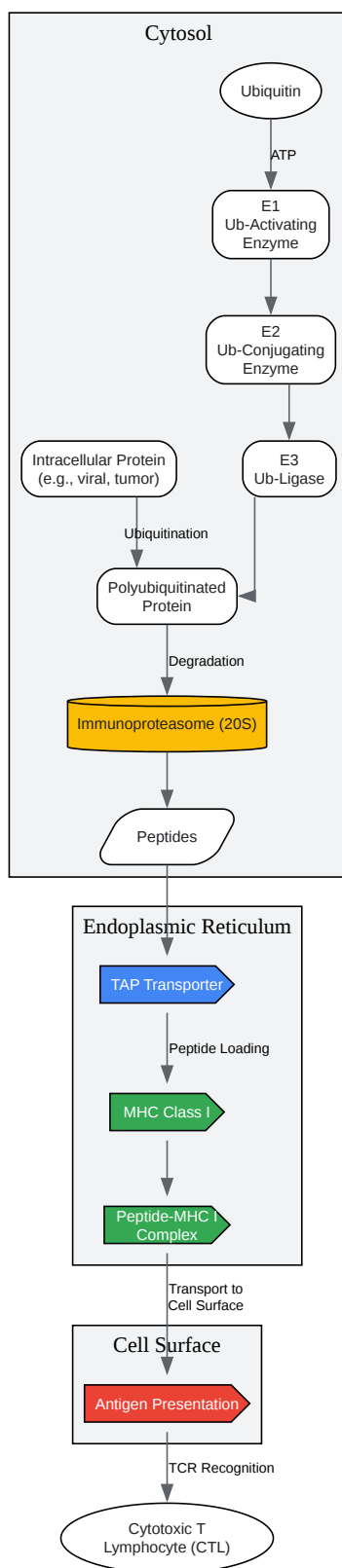
4. Data Analysis:

- Subtract the fluorescence readings of the blank wells from the sample and control wells.
- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each sample.
- The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase ($\Delta\text{RFU}/\text{min}$). This value is proportional to the $\beta 1\text{i}$ activity.
- To quantify the activity in terms of moles of substrate cleaved per unit time, a standard curve of free AMC can be generated.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System and Antigen Presentation

The immunoproteasome plays a critical role in the adaptive immune response by processing intracellular proteins into peptides for presentation by MHC class I molecules. This pathway is essential for the detection and elimination of virus-infected and cancerous cells by cytotoxic T lymphocytes. **Ac-PAL-AMC** is instrumental in studying the activity of the immunoproteasome within this context.

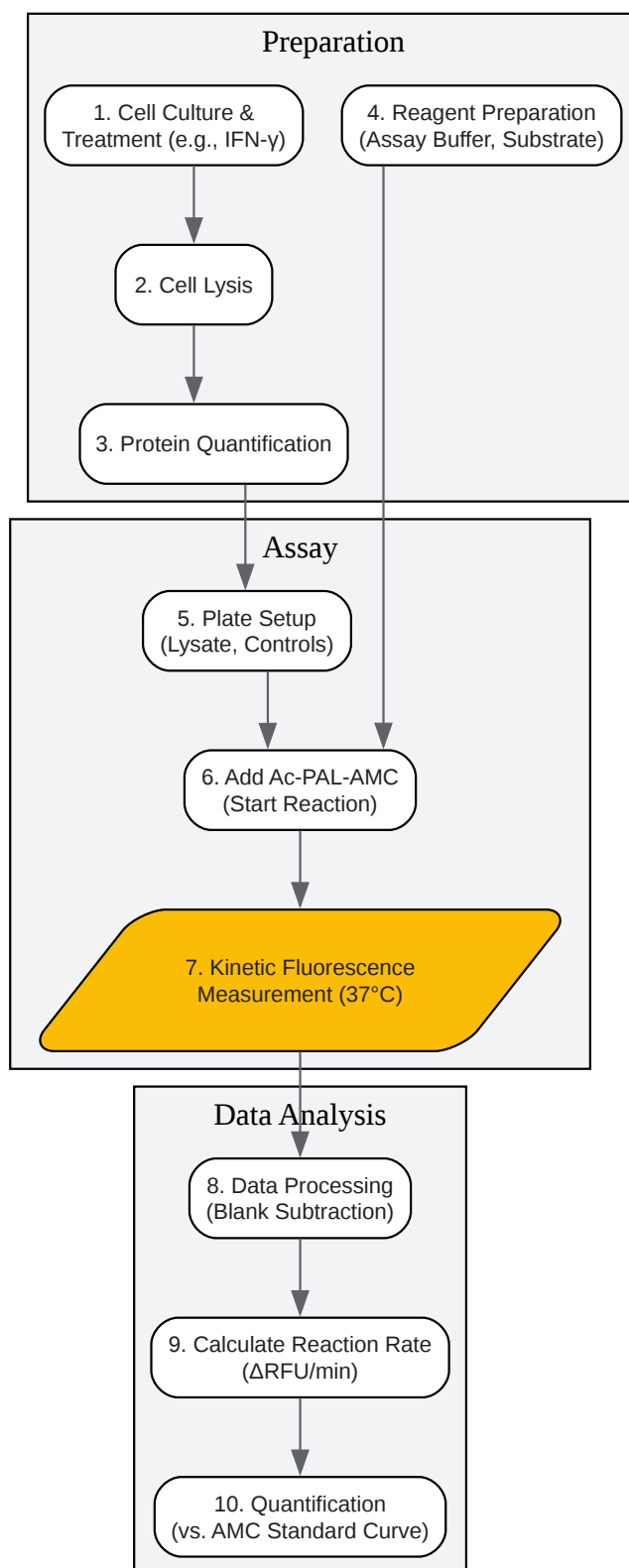


[Click to download full resolution via product page](#)

Caption: Role of the immunoproteasome in MHC Class I antigen presentation.

Experimental Workflow for Ac-PAL-AMC Assay

The following diagram illustrates the typical experimental workflow for using **Ac-PAL-AMC** to measure β 1i activity.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring $\beta 1i$ activity with **Ac-PAL-AMC**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Ac-PAL-AMC: A Technical Guide to its Application in Immunoproteasome Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10795566#what-is-ac-pal-amc-and-its-primary-use-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com